molecular formula C15H13N7O2 B10945152 2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10945152
M. Wt: 323.31 g/mol
InChI Key: HKDSTELLSBICLX-UHFFFAOYSA-N
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Description

2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazoloquinazoline core, which is known for its diverse biological activities, and a pyrazole moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common route starts with the preparation of the triazoloquinazoline core, followed by the introduction of the pyrazole moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The pyrazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydride. Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Temozolomide: A compound with a similar triazoloquinazoline core, used as an anticancer agent.

    3-Methyl-1,1-diphenylurea: Another compound with a pyrazole moiety, used in various chemical applications.

Uniqueness

2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of a triazoloquinazoline core and a pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H13N7O2

Molecular Weight

323.31 g/mol

IUPAC Name

2-[1-(3-methyl-4-nitropyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H13N7O2/c1-9-13(22(23)24)7-20(18-9)10(2)14-17-15-11-5-3-4-6-12(11)16-8-21(15)19-14/h3-8,10H,1-2H3

InChI Key

HKDSTELLSBICLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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